molecular formula C27H22O7 B15098628 (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B15098628
M. Wt: 458.5 g/mol
InChI Key: JCCGGKNCZPSMSE-DYAARSSKSA-N
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Description

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a benzofuran derivative featuring a Z-configured benzylidene moiety at the 2-position and an E-conjugated cinnamate ester at the 6-position. Its structure includes a 2,3,4-trimethoxy-substituted benzylidene group fused to a dihydrobenzofuran core, which is esterified with (2E)-3-phenylpropenoic acid.

Properties

Molecular Formula

C27H22O7

Molecular Weight

458.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C27H22O7/c1-30-21-13-10-18(26(31-2)27(21)32-3)15-23-25(29)20-12-11-19(16-22(20)34-23)33-24(28)14-9-17-7-5-4-6-8-17/h4-16H,1-3H3/b14-9+,23-15-

InChI Key

JCCGGKNCZPSMSE-DYAARSSKSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the trimethoxybenzylidene group and the phenylprop-2-enoate moiety. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is studied for its potential biological activity. Researchers investigate its interactions with various biomolecules and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets and its potential use in treating various diseases.

Industry

In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran derivatives with substituted benzylidene and ester groups. Below is a detailed comparison with structurally analogous compounds identified in the literature:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Benzylidene Substituents Ester Group Key Functional Features Molecular Weight (g/mol) Spectral Data Highlights
Target Compound 2,3,4-Trimethoxy (2E)-3-Phenylpropenoate Z-benzylidene, E-cinnamate ester Not provided Likely C=O peaks ~1660–1700 cm⁻¹
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate 3,4,5-Trimethoxy 2,6-Dimethoxybenzoate Enhanced electron density from 3,4,5-OCH₃ ~618.6 IR: 1698, 1660 cm⁻¹ (C=O)
Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 5-Bromo-2-methoxy Methyl propanoate Bromine substitution, smaller ester ~406.1 (estimated) NMR: δ 3.81–3.48 (OCH₃)
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate 2,4,5-Trimethoxy Methanesulfonate Sulfonate ester, polar functional group ~406.07 MS: m/z 619 [M+H]+ (analogous)

Key Findings:

Spectral Signatures :

  • All compounds show strong C=O stretching in IR (~1640–1700 cm⁻¹) due to the benzofuran-3-one and ester groups. Variations in OCH₃ proton shifts (e.g., δ 3.48–3.81 in ) correlate with substituent positions.

Synthetic Accessibility: Compounds like and are synthesized via Knoevenagel condensation, similar to the target compound, but require tailored purification due to steric and electronic differences .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s cinnamate ester and trimethoxy groups suggest possible cytotoxicity against cancer cell lines, analogous to compounds in .
  • Data Gaps : Molecular weights and quantitative bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

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